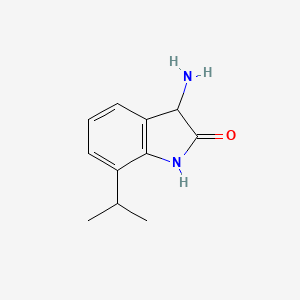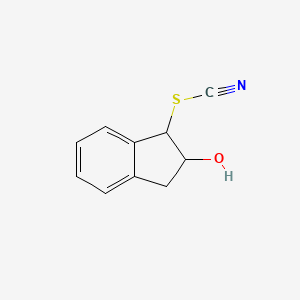![molecular formula C13H16O B11904635 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL](/img/structure/B11904635.png)
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL is a spiro compound characterized by a unique structure where a cyclobutane ring is fused to a naphthalene moiety
Métodos De Preparación
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spiro compound. This can be achieved through a or other cyclization methods.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and form the dihydro derivative.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the desired position.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or further reduce the cyclobutane ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparación Con Compuestos Similares
Similar compounds to 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL include:
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-3’-one: Differing by the presence of a ketone group instead of a hydroxyl group.
Spiro[cyclobutane-1,1’-naphthalen]-2-one: Lacking the dihydro modification.
Spiro[cyclobutane-1,1’-naphthalen]-2-amine: Featuring an amine group instead of a hydroxyl group.
The uniqueness of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL lies in its specific hydroxyl group placement, which influences its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-ol |
InChI |
InChI=1S/C13H16O/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12,14H,3,5,7-9H2 |
Clave InChI |
LQOYRYJIDSQARV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3(C1)CCC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




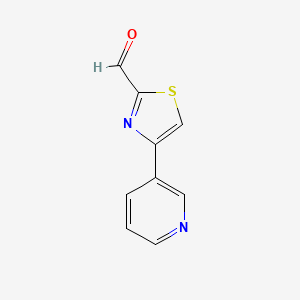

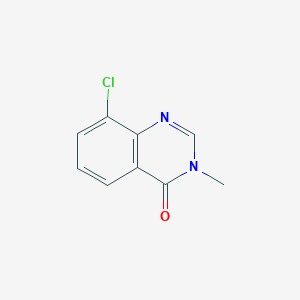
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)

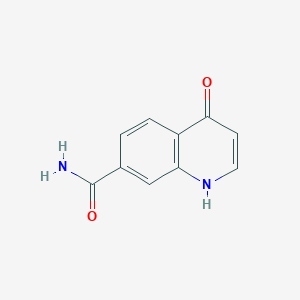
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
